molecular formula C8H9NO3 B13535659 1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid

1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13535659
M. Wt: 167.16 g/mol
InChI Key: WJCZWGWXXRCQMK-UHFFFAOYSA-N
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Description

1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid is a heterocyclic compound that features both an oxazole ring and a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydroxylamine to form an oxime, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Scientific Research Applications

1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(Isoxazol-5-yl)cyclobutane-1-carboxylic acid: Similar in structure but with an isoxazole ring instead of an oxazole ring.

    Cyclobutane-1-carboxylic acid derivatives: Compounds with similar cyclobutane structures but different functional groups.

    Oxazole derivatives: Compounds with oxazole rings but different substituents.

Uniqueness: 1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid is unique due to its combination of an oxazole ring and a cyclobutane ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes it a valuable compound for research and development .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-(1,3-oxazol-5-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-7(11)8(2-1-3-8)6-4-9-5-12-6/h4-5H,1-3H2,(H,10,11)

InChI Key

WJCZWGWXXRCQMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CN=CO2)C(=O)O

Origin of Product

United States

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